molecular formula C25H27N3O5S B3003248 Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate CAS No. 946299-86-1

Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate

Cat. No. B3003248
CAS RN: 946299-86-1
M. Wt: 481.57
InChI Key: MTHUFQRPRPWIMM-UHFFFAOYSA-N
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Description

The compound of interest, Methyl 4-((3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)-3,4-dihydroquinazolin-2-yl)thio)-3-oxobutanoate, is a complex organic molecule that appears to be related to various synthesized compounds with potential biological activity. Although the specific compound is not directly studied in the provided papers, the related structures and synthesis methods can offer insights into its properties and potential synthesis pathways.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with simple precursors. For instance, the synthesis of 4-methylthio-2-oxobutanoate, a simpler molecule, was identified in culture fluids of bacteria and fungi grown in the presence of methionine, suggesting a biosynthetic pathway . Another related compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was synthesized and confirmed using various spectroscopic methods, indicating a chemical synthesis approach . Similarly, the synthesis of methyl 2-benzoylamino-3-oxobutanoate involved the conversion of hippuric acid with reagents like N,N-dimethylacetamide and phosphorus oxychloride, followed by hydrolysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction, IR, and NMR spectroscopy. For example, the structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions that could be indicative of the reactivity of the compound of interest. For instance, the transformation of 4-(1-dimethylaminoethylidene)-2-phenyl-5(4H)-oxazolone into methyl 2-benzoylamino-3-oxobutanoate involves hydrolysis, which is a common reaction in organic synthesis . Understanding these reactions can help predict the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using computational and experimental methods. For example, the vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid were computed and analyzed, providing insights into the stability and electronic properties of the molecule . Similarly, the vibrational spectroscopy and molecular docking studies of 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide were reported, which could be relevant for understanding the interaction of the compound with biological targets .

Scientific Research Applications

Anticonvulsant and Antimicrobial Activities

  • A study synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, showing broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi. Some compounds also exhibited potent anticonvulsant activity (Rajasekaran, Rajamanickam, & Darlinquine, 2013).

Antitumor Activities

  • Novel 3-benzyl-substituted-4(3H)-quinazolinones were synthesized and demonstrated significant antitumor activity, with certain compounds being more potent compared to the control 5-FU. Molecular docking studies were also performed (Al-Suwaidan et al., 2016).

Neurotropic Effects

  • Substituted anthranilamides and derivatives of 4-oxo-3,4-dihydroquinazoline were studied for their central neurotropic effects. Certain compounds showed high antidepressant and anticonvulsant properties, making them potential candidates for further research in these areas (Ovsjanykova et al., 2016).

Synthesis and Alkylation

  • Studies on the synthesis and alkylation of 2-substituted 4,4-diphenyl-3,4-dihydroquinazolines provided insights into the molecular structure and potential applications of these compounds in various fields (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).

Antimicrobial Agents

  • New quinazolines were synthesized and characterized for their potential as antimicrobial agents, with activities observed against various bacterial and fungal strains (Desai, Shihora, & Moradia, 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Quinazolinones are known to have biological activity and are used in the development of various pharmaceuticals .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

methyl 4-[3-(3,5-dimethylphenyl)-4-oxo-7-(propylcarbamoyl)quinazolin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S/c1-5-8-26-23(31)17-6-7-20-21(12-17)27-25(34-14-19(29)13-22(30)33-4)28(24(20)32)18-10-15(2)9-16(3)11-18/h6-7,9-12H,5,8,13-14H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHUFQRPRPWIMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)CC(=O)OC)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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